molecular formula C11H10ClNO3 B8700477 Methyl (2-chloro-4-cyano-3-methoxyphenyl)acetate

Methyl (2-chloro-4-cyano-3-methoxyphenyl)acetate

Cat. No. B8700477
M. Wt: 239.65 g/mol
InChI Key: QEQWDGVJDYRTFU-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

A solution of methyl(2-chloro-4-cyano-3-fluorophenyl)acetate (1.40 g, 6.2 mmol) from example XX, Step B, was divided into 2 reactions in 2×20 mL Micro Wave (MW) vials, potassium carbonate (0.85 g, 6.2 mmol each vial) and MeOH (15 mL each vial) were added. Each reaction was heated at 130° C. for 60 minutes. The reactions were combined and concentrated, the residue was diluted with water, acidified with 2M HCl and extracted 2× with ethyl acetate, and the organic layers were washed with brine, dried over sodium sulfate and evaporated in vacuo. The residue was taken up in 1:1 MeOH:DCM (40 mL) and excess 2M trimethylsilyldiazomethane in ether was added until the yellow color persisted, the excess was quenched with acetic acid and the solution was concentrated in vacuo. Flash chromatography (40% DCM/hexanes to 100% DCM) gave the title ester. 1H-NMR (500 MHz, CDCl3) δ ppm 3.724 (s, 3H), 3.829 (s, 2H), 4.069 (s, 3H), 7.139 (d, J=8.0 Hz, 1H), 7.465 (d, J=8.0 Hz, 1H).
Name
methyl(2-chloro-4-cyano-3-fluorophenyl)acetate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7](F)[C:6]=1[Cl:14].[C:16](=O)([O-])[O-:17].[K+].[K+]>CO>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7]([O:17][CH3:16])[C:6]=1[Cl:14] |f:1.2.3|

Inputs

Step One
Name
methyl(2-chloro-4-cyano-3-fluorophenyl)acetate
Quantity
1.4 g
Type
reactant
Smiles
COC(CC1=C(C(=C(C=C1)C#N)F)Cl)=O
Step Two
Name
Quantity
0.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with ethyl acetate
WASH
Type
WASH
Details
the organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
DCM (40 mL) and excess 2M trimethylsilyldiazomethane in ether was added until the yellow color
CUSTOM
Type
CUSTOM
Details
the excess was quenched with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
COC(CC1=C(C(=C(C=C1)C#N)OC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.